molecular formula C19H20FN5O B2879193 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-68-9

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2879193
CAS No.: 899737-68-9
M. Wt: 353.401
InChI Key: WROACRCIDKUNRG-UHFFFAOYSA-N
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Description

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-fluoro-2-methylaniline to form an intermediate, which is then reacted with 5-amino-1,2,3-triazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.

    4-fluoro-2-methylphenyl derivatives: Compounds with similar functional groups that may exhibit comparable biological activities.

Uniqueness

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-7-6-15(20)9-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROACRCIDKUNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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